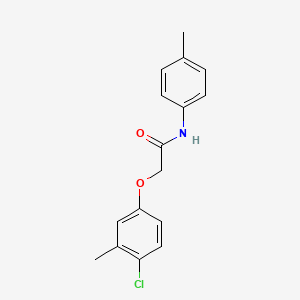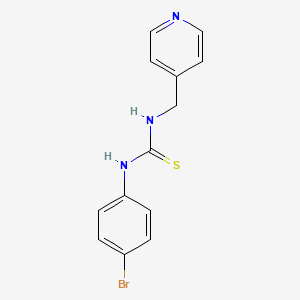![molecular formula C14H19FN2O B5729403 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5729403.png)
1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone, also known as FPB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. FPB belongs to the class of aryl ketones and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters, such as dopamine, serotonin, and norepinephrine. 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has been shown to bind to the serotonin transporter and inhibit its reuptake, leading to an increase in serotonin levels in the brain. This increase in serotonin levels is believed to be responsible for the antidepressant and anxiolytic effects of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone.
Biochemical and Physiological Effects:
1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. These effects suggest that 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone may have neuroprotective and neurotrophic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone in lab experiments is its potential as a pharmacological agent. 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has shown promising results in various scientific research applications, and its pharmacological properties make it a useful tool for studying neurological disorders. However, one of the limitations of using 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone in lab experiments is its potential toxicity. 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has been shown to have cytotoxic effects on some cell lines, and further research is needed to determine its safety in vivo.
Future Directions
There are several future directions for research on 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone. One area of research is the development of new and improved synthesis methods for 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone. Another area of research is the investigation of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone's potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to determine the safety and toxicity of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone in vivo. Finally, the potential of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone as a pharmacological agent for other conditions, such as cancer and inflammation, should be investigated.
Synthesis Methods
1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has been synthesized using various methods, including the Friedel-Crafts acylation reaction, Suzuki coupling, and Negishi coupling. The most common method for synthesizing 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone is the Friedel-Crafts acylation reaction, which involves the reaction of 3-fluoro-4-(1-piperazinyl)phenylmethanol with acetyl chloride in the presence of aluminum chloride. This reaction results in the formation of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone.
Scientific Research Applications
1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has shown potential as a pharmacological agent in various scientific research applications. It has been studied for its potential as an antidepressant, anxiolytic, and antipsychotic agent. 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has also been investigated for its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(3-fluoro-4-piperazin-1-ylphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-2-3-14(18)11-4-5-13(12(15)10-11)17-8-6-16-7-9-17/h4-5,10,16H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZJTBHRJSBKAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCNCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-piperazin-1-ylphenyl)butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[(5-bromo-2-furoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5729362.png)
![ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5729367.png)


![4-methoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5729387.png)

![5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5729404.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5729406.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)
